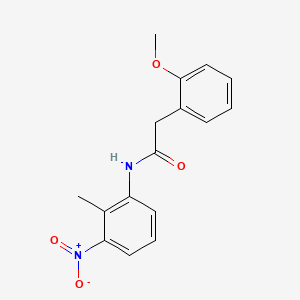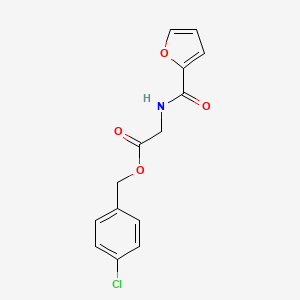![molecular formula C12H18N2O3 B5653318 2-[(4-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5653318.png)
2-[(4-nitrobenzyl)(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of compounds related to 2-[(4-nitrobenzyl)(propyl)amino]ethanol involves multi-step chemical processes. An improved synthesis process for related compounds, emphasizing the reduction of side-products and enhancing purification, has been reported, showcasing advancements in synthesis techniques for complex organic molecules (Hashmi et al., 2006).
Molecular Structure Analysis Studies on related compounds, such as [2-(2-nitrobenzylidene)-amino naphthalene], have provided insights into their molecular structure through crystallography and Hirshfeld surface analysis. These studies highlight the planarity of the molecule and the significance of hydrogen bonding interactions in stabilizing the crystal structure (Subashini et al., 2020).
Chemical Reactions and Properties The photochemical reaction mechanisms of 2-nitrobenzyl compounds have been extensively studied, revealing that irradiation leads to the formation of nitroso compounds through a dual proton transfer process. This underscores the photochemical reactivity of the nitrobenzyl group, which is a critical aspect of the chemical behavior of this compound (Gáplovský et al., 2005).
Physical Properties Analysis The synthesis and characterization of Schiff bases related to this compound provide valuable information on their physical properties, including thermal stability and crystalline structure, essential for understanding the material's behavior under different conditions (Zhu Wen-jie, 2004).
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-7-13(8-9-15)10-11-3-5-12(6-4-11)14(16)17/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNBSWVMGMMAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5653235.png)
![2-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5653244.png)
![1-isonicotinoylbenzo[cd]indol-2(1H)-one](/img/structure/B5653250.png)
![5-methyl-4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5653256.png)

![3-[(2,6-dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5653264.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5653267.png)
![1-methyl-4-(4-morpholinylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5653281.png)

![1-{4-[(hydroxymethyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5653299.png)
![4-(2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5653304.png)


